1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane
CAS No.: 153429-48-2
Cat. No.: VC21138995
Molecular Formula: C19H34
Molecular Weight: 262.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153429-48-2 |
|---|---|
| Molecular Formula | C19H34 |
| Molecular Weight | 262.5 g/mol |
| IUPAC Name | 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane |
| Standard InChI | InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,16-19H,1,4-15H2,2H3 |
| Standard InChI Key | BBHWTQNDTMKZNA-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(CC1)C2CCC(CC2)CCC=C |
| Canonical SMILES | CCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Introduction
Chemical Identity and Structure
1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane (CAS No. 153429-48-2) is an organic compound belonging to the family of liquid crystal monomers (LCMs). This compound features a distinctive bicyclohexyl framework with specific functional groups attached that give it unique properties valuable for technological applications and environmental significance.
Basic Chemical Properties
The compound possesses a well-defined chemical identity characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H34 |
| Molecular Weight | 262.47 g/mol |
| CAS Number | 153429-48-2 |
| IUPAC Name | 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane |
| InChI | InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,16-19H,1,4-15H2,2H3 |
| InChI Key | BBHWTQNDTMKZNA-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(CC1)C2CCC(CC2)CCC=C |
| Boiling Point | 340.6±9.0 °C (Predicted) |
| Density | 0.856±0.06 g/cm³ (Predicted) |
The compound is also known by the alternative name "trans,trans-4-But-3-enyl-4'-propyl-bicyclohexyl," which reflects its stereochemical configuration .
Structural Features
The chemical structure of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane includes several key features that contribute to its physical and chemical properties:
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A bicyclohexyl core structure consisting of two cyclohexane rings joined together
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A but-3-enyl (butenyl) group attached to one cyclohexane ring, containing a terminal carbon-carbon double bond
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A propyl group attached to the other cyclohexane ring
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A trans,trans configuration, indicating specific stereochemistry of the substituents on the cyclohexane rings
This structural arrangement creates a compound with anisotropic properties, meaning its physical properties vary depending on the direction of measurement. This anisotropy is crucial for its applications in liquid crystal displays .
Synthesis and Production
The manufacturing of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane involves specialized organic synthesis techniques designed to achieve the desired stereochemistry and substitution pattern essential for its functional properties.
Synthetic Routes
Research indicates that 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane can be synthesized through various organic reactions involving cyclohexanes and alkenes. The synthesis typically involves multiple steps to construct the bicyclohexyl framework and attach the appropriate functional groups.
One common synthetic approach includes the use of Grignard reagents to introduce the butenyl and propyl groups onto the bicyclohexyl framework. This method enables controlled addition of the alkyl groups to the cyclohexane rings, ensuring precise positioning and stereochemistry required for liquid crystal applications.
Industrial Production Methods
Industrial production of this compound employs large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are optimized to ensure high yield and purity of the final product, making it suitable for technological applications that require stringent quality control.
While specific catalysts and reaction conditions for commercial production remain proprietary, the general approach involves optimization of synthetic routes to maximize efficiency and minimize waste production, aligned with green chemistry principles increasingly adopted by the chemical industry.
Applications in Technology
The unique structural and physical properties of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane make it particularly valuable for applications in advanced display technologies and materials science.
Liquid Crystal Display Technology
As a liquid crystal monomer, this compound plays a crucial role in the development and performance of liquid crystal displays (LCDs). LCMs represent a state of matter that flows similar to a liquid but consists of anisotropic compounds with specific orientation properties . These properties enable the compound to:
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Form mesogenic phases (intermediate states between crystalline solids and isotropic liquids)
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Respond predictably to electric fields, facilitating pixel state changes in displays
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Enhance the thermal stability and optical clarity of LCD systems
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Optimize performance characteristics in various display technologies
The specific arrangement of the bicyclohexyl structure with butenyl and propyl groups contributes to these properties, making 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane a valuable component in modern electronic displays.
Advanced Materials Applications
Beyond display technologies, research indicates potential applications in other advanced materials contexts:
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Optoelectronic devices: The compound's electronic characteristics make it a candidate for organic light-emitting diodes (OLEDs)
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Specialty polymers: Integration into polymer systems for materials with specific thermal or optical properties
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Sensing technologies: Potential applications in systems that rely on responsive materials with tunable properties
The ongoing exploration of these applications continues to expand the technological significance of this compound and related LCMs.
Environmental Occurrence and Fate
With the increasing global production and use of liquid crystal displays, compounds like 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane have become emergent environmental contaminants of concern.
Environmental Detection
Researchers have developed analytical methods to detect LCMs in environmental samples, focusing primarily on:
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Gas chromatography–tandem mass spectrometry (GC–MS/MS) using multiple reaction monitoring (MRM) mode
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Sample preparation involving ultrasonication extraction with acetone/n-hexane mixtures
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Purification using Florisil SPE cartridges to isolate target compounds
These sophisticated analytical approaches have enabled scientists to identify and quantify LCMs in various environmental matrices with high sensitivity and specificity.
Occurrence in Environmental Matrices
Studies have detected LCMs, including compounds structurally similar to 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane, in multiple environmental compartments:
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Indoor and outdoor air particulate matter (PM10)
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House dust and surfaces in public environments
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Soil and water near e-waste recycling facilities
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Biological samples from humans in occupationally exposed populations
Research has specifically identified the presence of these compounds in samples from e-waste dismantling workers, indicating potential occupational exposure concerns . The detection limits for bicyclohexyl analogues typically range from 0.02 to 4.22 pg/m³ in air samples, demonstrating the sensitivity of current analytical methods .
Environmental Persistence and Behavior
Emerging research suggests that compounds like 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane may demonstrate properties consistent with persistent organic pollutants (POPs). Studies investigating their environmental fate have found:
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Potential bioaccumulation in aquatic organisms, raising ecological concerns
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Resistance to common environmental degradation processes
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Transport potential through atmospheric and aquatic pathways
While hydroxyl radical exposure can lead to various degradation pathways for some LCMs, the specific degradation mechanisms and persistence of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane require further investigation to fully understand its environmental impact.
Biological Activity and Health Implications
Recent research has begun to elucidate the potential biological activities of liquid crystal monomers including compounds similar to 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane, revealing complex interactions with biological systems.
Cellular and Molecular Effects
Studies investigating the biological activities of LCMs have identified several potential mechanisms of action at the cellular and molecular level:
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Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonism, affecting metabolic regulation
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Disruption of thyroid hormone signaling pathways
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Potential interaction with aryl hydrocarbon receptor (AhR), suggesting possible dioxin-like activity
Research combining in silico simulation and in vitro assay validation has demonstrated that certain LCMs can significantly antagonize PPARγ, potentially affecting fatty acid metabolism and related biological processes .
Gene Expression and Metabolic Disruption
Exposure to LCMs has been shown to affect the expression of multiple genes involved in key biological processes:
| Gene | Biological Function | Response to LCM Exposure |
|---|---|---|
| CYP1A4 | Xenobiotic metabolism | Significant up-regulation |
| FGF19 | Bile acids/cholesterol regulation | Dysregulation |
| LBFABP | Lipid homeostasis | Altered expression |
| PDK4 | Glucose metabolism | Dysregulation |
| THRSP | Thyroid hormone pathway | Significant alteration |
These gene expression changes suggest broad metabolic effects from LCM exposure, including disruption of fatty acid β-oxidation, which may be mediated through multiple pathways including IL-17, TNF, and NF-kB signaling .
Effects on Sensory Systems
Recent research has revealed that exposure to fluorinated LCMs can affect visual systems in experimental models:
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Damaged retinal structures with reduced cell density in key layers (12.6-46.1% reduction)
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Disrupted thyroid hormone levels affecting the hypothalamic-pituitary-thyroid axis
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Inhibition of visual motor responses to specific light stimuli
Molecular docking studies suggest that these effects may result from interactions with thyroxine binding globulin, membrane receptor integrin, and thyroid receptor beta .
While these studies provide valuable insights into the potential biological activities of LCMs as a chemical class, more research specifically focused on 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane is needed to fully understand its toxicological profile and health implications.
Comparison with Structural Analogues
Analyzing 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane in comparison with structurally similar compounds provides valuable context for understanding its unique characteristics and potential effects.
Structural Variations Among Related Compounds
Several compounds share structural similarities with 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane but differ in key aspects:
These structural variations result in differences in physical properties, liquid crystal behavior, and potentially biological activities, highlighting the importance of specific structural features in determining functional characteristics.
Structure-Activity Relationships
Research suggests that specific structural features of LCMs significantly influence their interactions with biological systems. For example:
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Compounds containing aliphatic ring structures (such as the cyclohexyl groups in 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane) may demonstrate higher potential for T3 antagonism compared to those without aliphatic rings
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The presence and position of double bonds (like the terminal alkene in the butenyl group) can affect metabolic transformation and biological activity
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The length and branching of alkyl chains (such as the propyl group) influence lipophilicity and membrane interactions, potentially affecting bioaccumulation properties
Comparative analysis of these structure-activity relationships provides important insights for predicting potential environmental and health effects of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane and designing safer alternatives.
Future Research Directions
While significant advances have been made in understanding 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane and related LCMs, several important research gaps remain to be addressed through future investigations.
Environmental Fate and Monitoring
Future research should focus on expanding our understanding of the environmental behavior of this compound:
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Comprehensive monitoring studies to determine environmental concentration ranges in diverse matrices
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Investigation of degradation pathways and transformation products in different environmental compartments
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Assessment of bioaccumulation potential across food webs
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Development of improved analytical methods for routine monitoring
These studies would provide crucial data for environmental risk assessment and management strategies for 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane.
Mechanistic Toxicology
More detailed toxicological investigations are needed to elucidate the specific mechanisms of action:
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Comprehensive receptor binding and pathway activation studies
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Investigation of potential endocrine-disrupting effects beyond thyroid hormone disruption
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Chronic low-dose exposure studies to identify potential health effects
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Exploration of potential synergistic effects with other environmental contaminants
Such mechanistic understanding would significantly enhance our ability to assess the potential health risks associated with exposure to this compound.
Sustainable Alternatives Development
Research into more environmentally friendly alternatives represents an important future direction:
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Development of biodegradable liquid crystal monomers with similar technological performance
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Design of LCD technologies that minimize environmental release of LCMs
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Exploration of closed-loop recycling systems for LCD components containing LCMs
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Green chemistry approaches to synthesize safer structural analogues
Progress in these research areas would contribute to more sustainable electronic display technologies while reducing potential environmental and health impacts.
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